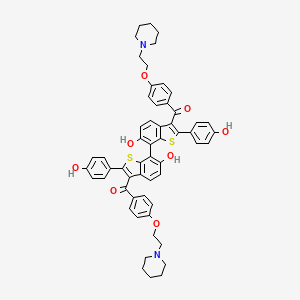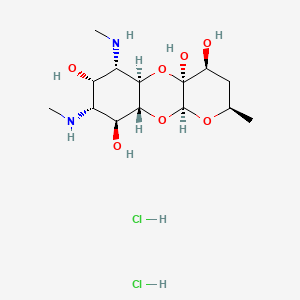
Catharanthin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Catharanthin is an indole alkaloid derived from the plant Catharanthus roseus, commonly known as the Madagascar periwinkle. This compound is notable for its role in the biosynthesis of the anticancer drugs vinblastine and vincristine. This compound, along with vindoline, forms the basis of these chemotherapeutic agents, which are used to treat various types of cancer, including Hodgkin’s lymphoma and leukemia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Catharanthin can be synthesized through various methods, including in vitro culture techniques. One common approach involves the use of callus, cell suspension, and transgenic root cultures. These cultures are maintained in bioreactors under controlled conditions to optimize the production of this compound . The enzymatic coupling of vindoline and this compound is a crucial step in the synthesis of vinblastine .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from Catharanthus roseus plants. The plant material is subjected to processes such as freeze-drying or thermal drying, followed by extraction using solvents like methanol or ethanol . The extracted compounds are then purified using techniques like high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions: Catharanthin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the acid-catalyzed rearrangement, which leads to the formation of descarbomethoxythis compound and cleavamine .
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as vinblastine and vincristine, which are synthesized through the coupling of vindoline and this compound .
Wissenschaftliche Forschungsanwendungen
Catharanthin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex alkaloids.
Biology: Studied for its role in plant metabolism and secondary metabolite production.
Medicine: Integral in the production of anticancer drugs like vinblastine and vincristine.
Wirkmechanismus
Catharanthin exerts its effects primarily through its role in the synthesis of vinblastine and vincristine. These compounds disrupt the cell cycle by interfering with mitotic spindle formation, leading to cell death. This compound also inhibits phosphodiesterase activity, elevating intracellular cyclic adenosine monophosphate (cAMP) levels . Additionally, it activates autophagy signaling pathways and induces autophagic necrosis by inhibiting the mechanistic target of rapamycin (mTOR) .
Vergleich Mit ähnlichen Verbindungen
Catharanthin is often compared with other vinca alkaloids, such as:
Vindoline: Another precursor in the synthesis of vinblastine and vincristine.
Vinblastine: A chemotherapeutic agent used to treat various cancers.
Vincristine: Similar to vinblastine but used for different types of cancer.
Uniqueness: this compound’s unique role as a precursor in the synthesis of vinblastine and vincristine sets it apart from other alkaloids. Its ability to disrupt the cell cycle and induce autophagy makes it a valuable compound in cancer research and treatment .
Eigenschaften
Molekularformel |
C21H24N2O2 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
methyl (1R,15S,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate |
InChI |
InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3/t13-,19-,21+/m1/s1 |
InChI-Schlüssel |
CMKFQVZJOWHHDV-DYHNYNMBSA-N |
Isomerische SMILES |
CCC1=C[C@@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Kanonische SMILES |
CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



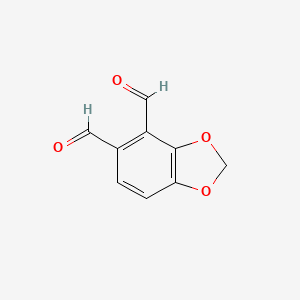
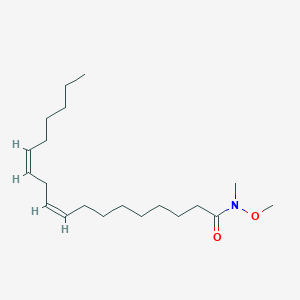
![4-[(2S,3S)-2-methyl-6-[(E)-prop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,3-diol](/img/structure/B13414956.png)



![3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile](/img/structure/B13414968.png)
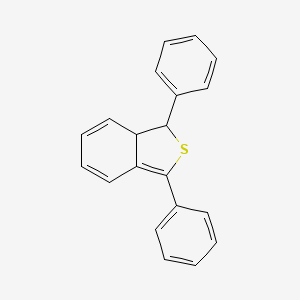
![Phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]-](/img/structure/B13414981.png)
![4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol](/img/structure/B13414994.png)
![2-[Chloro(fluoro)methyl]-1,3-benzothiazole](/img/structure/B13414996.png)
